molecular formula C10H15F2NO B2627568 N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide CAS No. 2022109-30-2

N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide

Cat. No.: B2627568
CAS No.: 2022109-30-2
M. Wt: 203.233
InChI Key: SMUQUKMKUCAQRM-UHFFFAOYSA-N
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Description

N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide typically involves the reaction of 4,4-difluorocyclohexylmethanamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,4-Difluorocyclohexyl)methyl]acetamide
  • N-[(4,4-Difluorocyclohexyl)methyl]butanamide
  • N-[(4,4-Difluorocyclohexyl)methyl]pentanamide

Uniqueness

N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO/c1-2-9(14)13-7-8-3-5-10(11,12)6-4-8/h2,8H,1,3-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUQUKMKUCAQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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